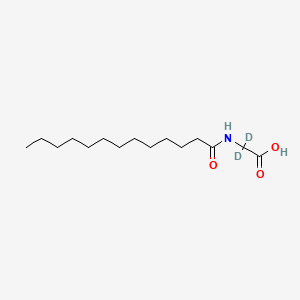
N-(1-Oxotridecyl)glycine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxotridecyl)glycine-d2 is a deuterated labeled compound, specifically a stable isotope of N-(1-Oxotridecyl)glycine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the fields of drug development and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxotridecyl)glycine-d2 involves the incorporation of deuterium into N-(1-Oxotridecyl)glycine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is generally carried out through custom synthesis services. These services utilize advanced techniques and equipment to produce the compound in large quantities while maintaining high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Oxotridecyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N-(1-Oxotridecyl)glycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Employed in studies involving metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Oxotridecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow for precise tracking of the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(1-Oxotridecyl)glycine-d2 include other deuterated glycine derivatives and isotopically labeled compounds used in metabolic studies .
Uniqueness
The uniqueness of this compound lies in its specific structure and the incorporation of deuterium, which provides distinct advantages in terms of stability and traceability in metabolic studies. This makes it a valuable tool in scientific research compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C15H29NO3 |
|---|---|
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(tridecanoylamino)acetic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2 |
Clé InChI |
BTHNNPTZHGZNAO-KLTYLHELSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








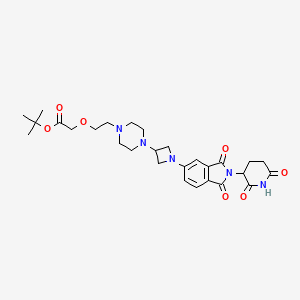
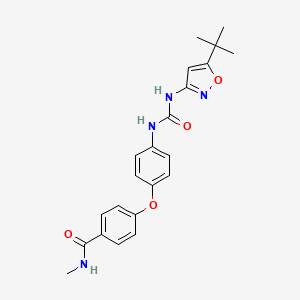
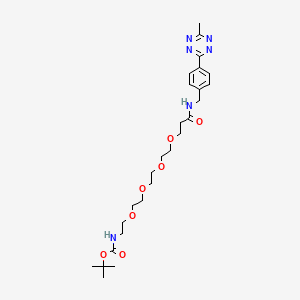
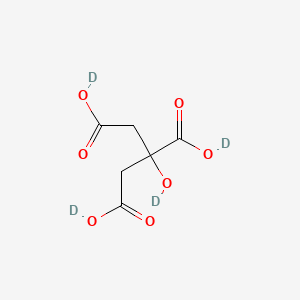

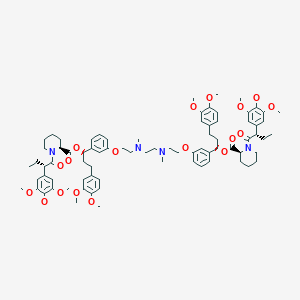

![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
